2-Methoxy-2-(3-methoxyphenyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-2-(3-methoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-8-5-3-4-7(6-8)9(14-2)10(11)12/h3-6,9H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQJGHVSTUVGEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
2-Methoxy-2-(naphthalen-2-yl)acetic acid (Compound 198)
- Structure : Replaces the 3-methoxyphenyl group with a naphthalen-2-yl group.
- Synthesis : Prepared via electrochemical carboxylation of α,α-dichloroarylmethane derivatives .
- Reactivity : The methoxy group stabilizes carbocations, favoring two-electron pathways in electrodecarboxylation reactions. This contrasts with 2-Methoxy-2-(3-methoxyphenyl)acetic acid, where the smaller phenyl ring may reduce steric hindrance but limit conjugation .
(3-Methoxyphenyl)acetic Acid
- Structure : Lacks the α-methoxy group present in the target compound.
- Physical Properties : Melting point = 71–73°C; molecular formula = C₉H₁₀O₃ .
[5-(3-Methoxyphenyl)-2H-tetrazol-2-yl]acetic Acid
- Structure : Replaces the α-methoxy group with a tetrazole ring.
- Bioisosterism : The tetrazole ring acts as a carboxylic acid bioisostere, enhancing metabolic stability and bioavailability. This contrasts with the target compound’s carboxylic acid group, which may exhibit higher polarity and shorter half-life .
Hydroxyphenylacetic Acid Derivatives
- 3-Hydroxyphenylacetic Acid (Compound 6) : Exhibits anti-inflammatory and antioxidant activities but lower tyrosinase inhibition (IC₅₀ ~12.7% at 4 mM) compared to methoxy-substituted analogs .
- 4-Hydroxyphenylacetic Acid (Compound 5) : Shows similar bioactivity but reduced metabolic stability due to the hydroxyl group’s susceptibility to oxidation. Methoxy substitutions (as in the target compound) may mitigate this issue .
Indomethacin
- Structure : Contains a 5-methoxy-2-methylindole-3-acetic acid backbone.
- Activity : Demonstrates potent anti-inflammatory effects (85× phenylbutazone). The target compound’s simpler structure may lack comparable potency but could serve as a lead for derivative synthesis .
Chiral Resolving Agents
- (S)- and (R)-2-Methoxy-2-(naphthalen-2-yl)acetic Acid : Used in enantiomer separation. The target compound’s 3-methoxyphenyl group may offer alternative steric environments for asymmetric synthesis .
Multicomponent Reactions
- Benzofuran Derivatives : 2-Methoxy-2-(4-methoxyphenyl)acetic acid () is employed in one-pot telescoped syntheses of benzofurans. The 3-methoxy isomer (target compound) could similarly participate in cyclization reactions but may alter regioselectivity due to electronic differences .
Physicochemical Properties
| Compound | Molecular Formula | Melting Point (°C) | Key Features |
|---|---|---|---|
| 2-Methoxy-2-(3-methoxyphenyl)acetic acid | C₁₀H₁₂O₄ | Not reported | Dual methoxy groups enhance electron donation |
| (3-Methoxyphenyl)acetic acid | C₉H₁₀O₃ | 71–73 | Higher acidity due to lack of α-methoxy |
| 2-Methoxy-2-(naphthalen-2-yl)acetic acid | C₁₃H₁₂O₃ | Not reported | Extended conjugation from naphthyl group |
Commercial and Industrial Relevance
- Cost and Availability : 2-Methoxy-2-(3-methoxyphenyl)acetic acid is listed at €376/50 mg (CymitQuimica), comparable to analogs like 2-(6-chloro-2-fluoro-3-methoxyphenyl)acetic acid (€218.61/enquiry) .
- Applications : Used in pharmaceutical intermediates (e.g., anti-inflammatory agents) and as building blocks for heterocycles .
Preparation Methods
Hydrolysis of Nitrile Precursors
General Methodology for Nitrile Hydrolysis
The hydrolysis of nitriles to carboxylic acids under acidic conditions is a well-established industrial process. For 2-methoxy-2-(3-methoxyphenyl)acetic acid, this method involves the use of 2-methoxy-2-(3-methoxyphenyl)acetonitrile as the precursor. The reaction proceeds via continuous addition of the nitrile into concentrated sulfuric acid (30–70%) at elevated temperatures (90–150°C), followed by reflux and controlled conversion monitoring. Key steps include:
- Sulfuric Acid-Mediated Hydrolysis : The nitrile undergoes hydration to form an intermediate imidic acid, which tautomerizes to the carboxylic acid.
- Neutralization and Purification : Post-hydrolysis, the reaction mixture is neutralized with sodium hydroxide or potassium hydroxide to pH 7.5–10, followed by activated carbon decolorization and recrystallization.
Optimization Parameters
- Temperature Control : Maintaining temperatures above 90°C ensures complete conversion while minimizing side reactions such as sulfonation of the aromatic ring.
- Acid Concentration : Higher sulfuric acid concentrations (≥50%) accelerate hydrolysis but may necessitate stricter temperature control to prevent charring.
- Yield and Purity : Pilot-scale trials report yields exceeding 85% with GC purity >97%.
Synthesis of the Nitrile Precursor
The preparation of 2-methoxy-2-(3-methoxyphenyl)acetonitrile remains a critical challenge. A plausible route involves:
- Alkylation of 3-Methoxyphenylacetonitrile :
- Cyanohydrin Formation :
Perkin Reaction and Condensation Strategies
Adaptation of the Perkin Reaction
The Perkin reaction, traditionally used for synthesizing cinnamic acid derivatives, can be modified to access α-methoxy-substituted acids. In a patent application, 3-methoxyphenylacetic acid undergoes condensation with salicylic aldehyde in the presence of acetic anhydride and triethylamine to form α,β-unsaturated intermediates. For 2-methoxy-2-(3-methoxyphenyl)acetic acid, this approach requires:
- Substituted Aldehyde Utilization : Employing 2-methoxybenzaldehyde instead of salicylic aldehyde to introduce the second methoxy group.
- Decarboxylation and Hydrogenation : The resulting α,β-unsaturated acid is decarboxylated under quinoline and copper catalysis, followed by catalytic hydrogenation to saturate the double bond.
Reaction Conditions and Outcomes
Alkylation and Functional Group Interconversion
Hell–Volhard–Zelinskii Bromination
Introducing the α-methoxy group via bromination and subsequent nucleophilic substitution offers an alternative pathway:
- Bromination : Treating methyl 3-methoxyphenylacetate with PBr₃ and Br₂ selectively brominates the α-position.
- Methoxylation : Displacement of the bromine atom with sodium methoxide in methanol yields the α-methoxy ester, which is hydrolyzed to the acid.
Challenges and Mitigation
Comparative Analysis of Synthetic Routes
Industrial Considerations and Scalability
The nitrile hydrolysis route is favored for large-scale production due to its simplicity and compatibility with continuous flow reactors. However, the Perkin reaction’s milder conditions may appeal to laboratories prioritizing safety over throughput. Regulatory constraints on bromine usage in the alkylation method could limit its adoption.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Methoxy-2-(3-methoxyphenyl)acetic acid, and how are intermediates characterized?
- Methodology : The compound is synthesized via esterification of substituted phenylacetic acid derivatives. For example, 3-hydroxy-4-methoxyphenylacetic acid can undergo methoxy group introduction using methanol and an acid catalyst (e.g., H₂SO₄) under reflux . Intermediates are monitored using thin-layer chromatography (TLC) and purified via recrystallization. Final characterization employs -NMR (to confirm methoxy protons at δ 3.3–3.7 ppm) and -NMR (to identify carbonyl carbons at ~170 ppm) .
Q. How is structural confirmation achieved for 2-Methoxy-2-(3-methoxyphenyl)acetic acid?
- Methodology : X-ray crystallography provides definitive structural confirmation. For analogous compounds (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid), monoclinic crystal systems (space group P2₁/c) with hydrogen-bonded dimers are observed. Key bond lengths (C=O: ~1.21 Å) and angles (C-C-O: ~120°) validate the structure . Powder XRD and FT-IR (stretching vibrations at 1700 cm⁻¹ for C=O) complement crystallographic data .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodology : Store at 2–8°C in airtight, light-resistant containers. Avoid moisture and incompatible materials (strong acids/bases, oxidizing agents). Stability under these conditions is confirmed by HPLC purity checks (>95% over 6 months) .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize reaction pathways for this compound?
- Methodology : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve thermochemical accuracy. For example, DFT predicts transition states in esterification reactions, reducing experimental trial-and-error. Basis sets like 6-31G(d) model electron density distributions, guiding solvent selection (e.g., THF vs. DMF) to lower activation barriers .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?
- Methodology :
- Dose-Response Analysis : Use standardized assays (e.g., microdilution for antimicrobial IC₅₀; COX-2 inhibition for anti-inflammatory activity) across multiple cell lines .
- Metabolite Profiling : LC-MS identifies active metabolites, distinguishing parent compound effects from degradation products .
- Structural Analog Comparison : Compare with derivatives like 2-((4-Methoxyphenyl)amino)acetic acid hydrochloride to isolate functional group contributions .
Q. How can catalytic systems enhance synthetic efficiency and enantiomeric purity?
- Methodology :
- Asymmetric Catalysis : Chiral catalysts (e.g., (R)-BINAP) in palladium-mediated couplings achieve enantiomeric excess (>90%) for stereogenic centers .
- Flow Microreactors : Continuous flow systems improve yield (≥15% vs. batch) by precise control of residence time and temperature, as demonstrated for similar amino acid derivatives .
Q. What crystallographic parameters influence reactivity in solid-state reactions?
- Methodology : Crystal packing analysis (e.g., via Mercury software) reveals intermolecular interactions. For 2-(3-Bromo-4-methoxyphenyl)acetic acid, hydrogen-bonded dimers (O-H···O: 2.65 Å) stabilize the lattice, reducing susceptibility to hydrolysis. Thermal analysis (DSC/TGA) correlates melting points (122–125°C) with thermal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
